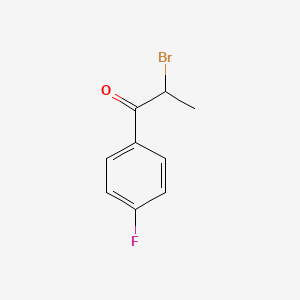

2-Bromo-1-(4-fluorophenyl)propan-1-one

Description

2-Bromo-1-(4-fluorophenyl)propan-1-one is an organic compound that belongs to the class of alpha-haloketones It is characterized by the presence of a bromine atom and a fluorine-substituted phenyl group attached to a propanone backbone

Propriétés

IUPAC Name |

2-bromo-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHHCXOSPQAQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516541 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-94-8 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Bromination Methods

Direct bromination of 1-(4-fluorophenyl)propan-1-one represents the most straightforward and widely employed approach for preparing 2-Bromo-1-(4-fluorophenyl)propan-1-one. Multiple reagent systems have been developed, each with distinct advantages and limitations.

Molecular Bromine-Based Methods

Bromine in Dichloromethane

This classical approach uses elemental bromine in dichloromethane, often with catalytic acid to enhance the electrophilicity of bromine.

Procedure:

- Dissolve 1-(4-fluorophenyl)propan-1-one (100 g, 0.466 mol) in dichloromethane (1 L) in a reaction vessel equipped with mechanical stirring and cooling

- Add 2 mL of 30% hydrobromic acid in acetic acid as catalyst

- Cool the solution to 0-5°C

- Add bromine (73 g, 0.456 mol) in dichloromethane (200 mL) dropwise over 1 hour

- Stir for an additional 1-2 hours at 0-5°C

- Treat with 5% aqueous sodium sulfite (200 mL) to quench excess bromine

- Separate and wash the organic layer with 5% sodium sulfite (2 × 200 mL), 5% sodium bicarbonate (200 mL), and 5% sodium chloride solution (200 mL)

- Dry over anhydrous sodium sulfate, filter, and remove solvent under reduced pressure

This method typically yields 94.8% of the desired product as a pale-colored solid.

Bromine in Acetic Acid

An alternative solvent system using acetic acid can provide comparable results with slightly modified handling characteristics.

Procedure:

- Dissolve 1-(4-fluorophenyl)propan-1-one in glacial acetic acid (10 mL/g)

- Cool to 0-5°C

- Add bromine (1 equivalent) dropwise over 30-60 minutes

- Maintain reaction temperature at 0-5°C for 2-3 hours

- Pour into ice-cold water (3-4× volume of acetic acid used)

- Extract with dichloromethane or ethyl acetate

- Wash and process as described in the previous method

This procedure typically provides yields of 80-90%, with the primary advantage being the enhanced solubility of both starting materials and products in acetic acid.

Alternative Brominating Systems

Hydrogen Peroxide/Hydrobromic Acid System

This method avoids the direct handling of elemental bromine by generating the active brominating agent in situ.

Procedure:

- Dissolve 1-(4-fluorophenyl)propan-1-one (10.7 g) in glacial acetic acid (100 mL)

- Add 40% hydrobromic acid (15 mL)

- While stirring, slowly add 30% hydrogen peroxide (9 mL)

- Heat to 40°C and maintain for 16 hours

- Monitor by TLC until reaction completion

- Add saturated aqueous sodium sulfite to remove unreacted bromine

- Extract with ethyl acetate (200 mL)

- Wash with aqueous sodium carbonate

- Dry over anhydrous magnesium sulfate, filter, and concentrate

This method provides approximately 90% yield of this compound.

Potassium Bromide/Hydrogen Peroxide/Acetic Acid System

This system offers excellent yield and purity while avoiding elementary bromine handling.

Procedure:

- Add 1-(4-fluorophenyl)propan-1-one (8.7 g), dichloromethane (80 mL), and water (10 mL) to a three-necked flask

- Add prepared potassium bromide-containing solid (8.6 g)

- Cool to 0-5°C and add acetic acid (3 mL) dropwise

- Add 30% hydrogen peroxide (2.44 g) dropwise while maintaining 0-5°C

- Stir for 2 hours at 0-5°C

- Separate layers and wash the organic phase with 5% sodium sulfite solution (18 mL)

- Wash with 5% sodium bicarbonate solution (18 mL) and saturated saline solution (18 mL)

- Dry over sodium sulfate, filter, and concentrate

This method delivers 92% yield with 97.4% HPLC purity.

Copper(II) Bromide Method

Using copper(II) bromide as the brominating agent provides a milder alternative with good selectivity.

Procedure:

- Dissolve 1-(4-fluorophenyl)propan-1-one (1.0 mmol) in a co-solvent of ethyl acetate and dichloromethane (1:1, 20 mL)

- Add copper(II) bromide (268 mg, 1.2 mmol)

- Heat under reflux for 18 hours, preferably under inert atmosphere

- Cool to room temperature, add saturated NaHCO₃ (5 mL)

- Concentrate and dilute with water (10 mL)

- Extract with ethyl acetate (3 × 20 mL)

- Wash combined organic layers with brine, dry, filter, and evaporate

- Purify by column chromatography (hexanes/ethyl acetate = 10/1-6/1)

Oxidative Bromination Approaches

Oxidative bromination represents an environmentally friendlier approach that has gained attention in recent years.

Copper-Catalyzed Oxidative Bromination

This method uses catalytic copper with oxygen as the terminal oxidant.

Procedure:

- Add 1-(4-fluorophenyl)propan-1-one (10 mmol) and Cu(NO₃)₂·3H₂O (0.121 g, 0.5 mmol) to a reaction vessel

- Attach an oxygen balloon (0.5-1 L) to the reaction system

- Add 8M aqueous hydrobromic acid (1.5 mL, 12 mmol) dropwise

- Stir at 60-70°C until completion (monitored by TLC or GC)

- Extract with dichloromethane

- Wash organic extract with 5% sodium sulfite, saturated sodium bicarbonate, and water

- Dry over anhydrous magnesium sulfate, filter, and concentrate

- Purify by column chromatography (silica gel, petroleum ether/dichloromethane 3:1)

This green chemistry approach provides approximately 92% yield with reduced environmental impact.

Comparative Analysis of Preparation Methods

The various methods for preparing this compound can be evaluated based on several critical parameters. Table 1 presents a comparative analysis of the major preparation approaches.

Table 1: Comparison of Methods for Preparing this compound

| Method | Reagent System | Reaction Conditions | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromine/DCM | Br₂, HBr (cat.), CH₂Cl₂ | 0-5°C | 94.8 | 2-3 hours | High yield, rapid reaction | Requires bromine handling |

| Bromine/Acetic Acid | Br₂, CH₃COOH | 0-5°C | 80-90 | 2-3 hours | Simple procedure | Potentially lower selectivity |

| H₂O₂/HBr | H₂O₂, HBr, CH₃COOH | 40°C | 90 | 16 hours | Avoids elemental bromine | Extended reaction time |

| KBr/H₂O₂ | KBr, H₂O₂, CH₃COOH, CH₂Cl₂ | 0-5°C | 92 | 2 hours | High purity (97.4% HPLC) | Multi-component system |

| CuBr₂ | CuBr₂, EtOAc/CH₂Cl₂ | Reflux | 88 | 18 hours | Milder conditions | Higher temperature, longer time |

| Cu-Catalyzed | Cu(NO₃)₂, O₂, HBr | 60-70°C | 92 | Variable | Green chemistry approach | Requires oxygen handling |

Key Parameters Affecting Preparation Efficiency

Several critical factors influence the outcome of the preparation methods:

Table 2: Critical Parameters in this compound Preparation

| Parameter | Optimal Range/Condition | Effect on Outcome |

|---|---|---|

| Temperature | 0-5°C for most methods | Higher selectivity, fewer byproducts |

| Brominating Agent Equivalents | 0.98-1.1 equivalents | Excess can lead to dibromination |

| Reaction Time | Method-dependent (2-18 hours) | Incomplete reaction vs. decomposition |

| Solvent System | DCM, acetic acid, or mixed systems | Solubility and reaction kinetics |

| Workup Procedure | Sequential washing with Na₂SO₃, NaHCO₃, NaCl | Removal of excess reagents and byproducts |

| Catalysts | Acid catalysts, Cu catalysts | Reaction rate and selectivity |

Spectroscopic Characterization

Confirmation of the successful preparation of this compound can be achieved through various spectroscopic techniques. Based on data from similar compounds, the following characteristic spectral features can be expected:

NMR Spectroscopy:

- ¹H NMR would show signals for the methyl group, the α-brominated CH, and the aromatic protons with characteristic coupling patterns

- ¹³C NMR would display signals for the carbonyl carbon (~190 ppm), the para-fluorophenyl carbons with characteristic C-F coupling, and the α-brominated carbon

Mass Spectrometry:

Predicted collision cross-section data for various adducts:

Industrial Scale Considerations

Scaling up the synthesis of this compound requires additional considerations beyond laboratory procedures.

Cost-Effective Scale-Up Strategies

For industrial production, the following aspects can be optimized:

- Continuous flow systems may replace batch processes for improved safety and efficiency

- Recovery and recycling of solvents and some reagents can reduce costs

- Alternative brominating agents may offer economic advantages despite potentially lower yields

- In-process monitoring systems ensure consistent quality and reduce waste

Applications in Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis for several reasons:

Synthetic Utility

The compound undergoes various transformations:

Pharmaceutical Relevance

The structural motif appears in pharmaceutically relevant compounds:

- Precursor to anti-inflammatory agents

- Building block for certain enzyme inhibitors

- Component in the synthesis of specific receptor modulators

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-(4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in diethyl ether (Et2O).

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid (CH3COOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 2-azido-1-(4-fluorophenyl)propan-1-one.

Reduction: Formation of 2-bromo-1-(4-fluorophenyl)propan-1-ol.

Oxidation: Formation of 2-bromo-1-(4-fluorophenyl)propanoic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-1-(4-fluorophenyl)propan-1-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that lead to biologically active compounds.

Synthesis of Bioactive Compounds

Recent studies have demonstrated the compound's utility in synthesizing derivatives that exhibit anti-inflammatory and anticancer properties. For instance, derivatives of this compound have been explored for their potential as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are relevant targets in pain and inflammation management .

Organic Synthesis

The compound is also employed as a building block in organic synthesis. It can undergo various transformations, including nucleophilic substitutions and condensation reactions, leading to complex molecular architectures.

Case Studies in Synthesis

A notable example is the synthesis of new alkyl derivatives based on this compound, which have shown promising biological activities . These derivatives were synthesized through a multi-step process involving the reaction of this compound with various nucleophiles.

The biological activity of this compound and its derivatives has been a subject of extensive research.

Anti-inflammatory Properties

Studies indicate that certain derivatives exhibit significant anti-inflammatory activity by inhibiting COX enzymes . Molecular docking studies have provided insights into the binding affinities of these compounds, suggesting their potential as therapeutic agents.

Anticancer Activity

The compound's derivatives have also been evaluated for anticancer properties. Research has shown that modifications to the phenyl ring can enhance cytotoxicity against various cancer cell lines .

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(4-fluorophenyl)propan-1-one involves its interaction with nucleophilic sites in biological molecules. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or the modulation of receptor function, depending on the specific biological target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-1-phenylpropan-1-one: Lacks the fluorine substituent on the phenyl ring.

2-Chloro-1-(4-fluorophenyl)propan-1-one: Contains a chlorine atom instead of bromine.

1-(4-Fluorophenyl)propan-1-one: Lacks the halogen substituent on the alpha carbon.

Uniqueness

2-Bromo-1-(4-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The fluorine atom, on the other hand, influences the compound’s lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry applications.

Activité Biologique

2-Bromo-1-(4-fluorophenyl)propan-1-one, a halogenated ketone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions, making it a valuable compound for research in drug development and enzyme inhibition.

The molecular formula of this compound is , with a molecular weight of approximately 231.06 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.488 g/cm³ |

| Boiling Point | 260.8 °C at 760 mmHg |

| Flash Point | 111.5 °C |

The biological activity of this compound primarily involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of covalent bonds with target proteins or enzymes. This mechanism can result in the inhibition of enzyme activity or modulation of receptor functions, which is crucial for therapeutic applications .

Biological Activity

Research indicates that the compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation:

- Enzyme Inhibition : Studies have shown that halogenated ketones like this compound can inhibit specific enzymes, potentially impacting metabolic pathways relevant to disease processes.

- Receptor Modulation : The compound may also interact with various receptors, altering their activity and influencing physiological responses. This makes it a candidate for drug development targeting specific pathways in conditions such as cancer or neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Inhibition Studies : A study focused on the enzyme inhibition properties of halogenated ketones demonstrated that compounds with fluorine substitutions exhibited enhanced potency compared to their non-fluorinated analogs. The inclusion of bromine further increased lipophilicity, improving cellular uptake and bioavailability .

- Structural Activity Relationship (SAR) : SAR studies indicated that modifications in the halogen substituents significantly affect the binding affinity and selectivity towards biological targets. For instance, the para-positioning of fluorine on the phenyl ring was found to enhance inhibitory effects on serotonin uptake by six-fold compared to non-fluorinated compounds .

- Pharmacological Potential : Research has highlighted the potential use of this compound as a lead compound in developing new therapeutics aimed at modulating enzyme activities involved in critical metabolic pathways .

Summary

The biological activity of this compound is characterized by its ability to interact with various biological targets through mechanisms involving enzyme inhibition and receptor modulation. Its unique halogenation pattern enhances its reactivity and potential therapeutic applications, making it an important compound for further pharmacological studies.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(4-fluorophenyl)propan-1-one in laboratory settings?

The synthesis typically involves bromination of the parent propiophenone derivative. For analogs like 2-bromo-4'-methylpropiophenone, bromination is achieved using hydrobromic acid (HBr) in acetic acid with a catalyst (e.g., PCl₃) under reflux. Adjustments to reaction time, temperature, and stoichiometry may optimize yields for the 4-fluorophenyl variant. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What safety protocols are essential for handling this compound?

The compound is classified as a corrosive solid (UN 3261). Key protocols include:

- Storage : In airtight containers, away from moisture and oxidizing agents, at 0–6°C for long-term stability.

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to Safety Data Sheets (SDS) for halogenated ketones for emergency response guidelines .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Br coupling patterns. DEPT-135 can distinguish CH₃ groups.

- IR Spectroscopy : Carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

- Mass Spectrometry : High-resolution MS for exact mass (229.96 g/mol) and isotopic patterns .

- X-ray Crystallography : For definitive solid-state structure determination (see Advanced Questions).

Advanced Research Questions

Q. How can crystallographic methods resolve structural ambiguities in halogenated propiophenones?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps:

- Crystal Growth : Slow evaporation from solvents like ethanol or dichloromethane.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.

- Refinement : Anisotropic displacement parameters for heavy atoms (Br, F). Similar structures (e.g., 4-methoxy analogs) validate bond lengths and angles .

Q. How do substituents (e.g., -F vs. -CH₃) influence reactivity in nucleophilic displacement reactions?

Electron-withdrawing groups (e.g., -F) increase electrophilicity at the carbonyl carbon, accelerating SN₂ reactions. Comparative studies using Hammett σ constants or DFT calculations (e.g., Mulliken charges) quantify these effects. For example:

- 4-Fluorophenyl derivatives exhibit faster substitution rates with amines compared to 4-methyl analogs.

- Computational models (Gaussian 09, B3LYP/6-31G*) predict charge distribution and transition states .

Q. How can researchers address contradictions in spectroscopic data between solid and solution states?

- Solid-State vs. Solution Conformations : X-ray crystallography (solid) vs. NOESY NMR (solution) to identify conformational flexibility.

- IR Discrepancies : Compare experimental carbonyl stretches with DFT-simulated spectra (e.g., gas-phase vs. solvent models).

- Dynamic Effects : Variable-temperature NMR to detect rotational barriers around the C-Br bond .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Grignard additions)?

- Steric and Electronic Control : Use bulky nucleophiles (e.g., tert-butyl Grignard) to favor attack at the less hindered α-carbon.

- Catalysis : Transition-metal catalysts (e.g., Pd) for cross-coupling at the aryl ring.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the ketone group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.